molecular formula C36H45NO13 B563514 Jatrophane 1 CAS No. 210108-85-3

Jatrophane 1

Cat. No.: B563514
CAS No.: 210108-85-3
M. Wt: 699.75
InChI Key: MBIDOILZBVMYQI-FHTVCFMISA-N
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Description

Jatrophane 1 is a complex diterpenoid compound Diterpenoids are a class of chemical compounds composed of four isoprene units and are known for their diverse biological activities

Mechanism of Action

Jatrophane 1, also known as 2alpha,3beta,5alpha,7beta,15beta-Pentaacetoxy-9alpha-nicotinoyloxyjatropha-6(17),11-dien-14-one or Jatrophane I, is a macrocyclic diterpene compound that has attracted considerable interest in the field of natural product drug discovery .

Target of Action

The primary target of this compound is P-glycoprotein , a powerful efflux transporter that plays a crucial role in multidrug resistance . By inhibiting P-glycoprotein, this compound can enhance the intracellular accumulation of therapeutic agents, thereby reversing drug resistance .

Mode of Action

This compound interacts with its target, P-glycoprotein, by binding to it and inhibiting its function . This inhibition prevents the efflux of therapeutic agents from cells, allowing for increased intracellular concentrations of these agents .

Biochemical Pathways

This compound affects the biochemical pathway involving P-glycoprotein. P-glycoprotein is part of the ATP-binding cassette (ABC) transporter superfamily and plays a key role in the cellular efflux of a wide variety of substrates . By inhibiting P-glycoprotein, this compound disrupts this efflux mechanism, affecting the distribution and elimination of various substances within the body .

Pharmacokinetics

Its ability to inhibit p-glycoprotein suggests that it may influence the bioavailability of other drugs by altering their distribution and elimination .

Result of Action

The inhibition of P-glycoprotein by this compound results in increased intracellular concentrations of various therapeutic agents . This can enhance the efficacy of these agents, particularly in the context of multidrug resistance . Furthermore, this compound has been found to possess a broad spectrum of therapeutically relevant biological activities, including anti-inflammatory, anti-chikungunya virus, anti-HIV, cytotoxic, and curative effects on thrombotic diseases .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of other substrates or inhibitors of P-glycoprotein may affect the efficacy of this compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Jatrophane 1 involves multiple steps, starting from simpler diterpenoid precursors. The process typically includes:

    Acetylation: Introduction of acetoxy groups at specific positions on the diterpenoid backbone.

    Nicotinoylation: Addition of a nicotinoyloxy group, which involves the reaction of the diterpenoid with nicotinic acid or its derivatives.

    Cyclization and Dehydration: Formation of the dienone structure through cyclization and dehydration reactions.

These reactions are carried out under controlled conditions, often requiring specific catalysts and solvents to achieve the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

Jatrophane 1 can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states, potentially altering its biological activity.

    Reduction: Reduction reactions can modify the dienone structure, leading to different derivatives.

    Substitution: The acetoxy and nicotinoyloxy groups can be substituted with other functional groups, providing a pathway to synthesize analogs.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Various nucleophiles, such as amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce saturated analogs.

Scientific Research Applications

Jatrophane 1 has several scientific research applications:

    Chemistry: Used as a model compound to study complex diterpenoid synthesis and reactivity.

    Biology: Investigated for its potential biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.

    Medicine: Explored for its therapeutic potential in treating various diseases, particularly those involving inflammation and cancer.

Comparison with Similar Compounds

Similar Compounds

    Jatrophone: Another diterpenoid from the Jatropha plant, known for its anticancer properties.

    Jatropholone: A related compound with similar structural features and biological activities.

    Jatrophane: A diterpenoid with potential anti-inflammatory and anticancer effects.

Uniqueness

Jatrophane 1 is unique due to its specific combination of acetoxy and nicotinoyloxy groups, which may confer distinct biological activities compared to other diterpenoids. Its complex structure also makes it an interesting subject for synthetic and mechanistic studies.

Properties

IUPAC Name

[(1R,2R,3aR,5R,6E,9R,11R,13R,13aS)-1,2,3a,11,13-pentaacetyloxy-2,5,8,8-tetramethyl-12-methylidene-4-oxo-1,3,5,9,10,11,13,13a-octahydrocyclopenta[12]annulen-9-yl] pyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H45NO13/c1-19-13-14-34(8,9)28(48-33(44)26-12-11-15-37-17-26)16-27(45-21(3)38)20(2)30(46-22(4)39)29-32(47-23(5)40)35(10,49-24(6)41)18-36(29,31(19)43)50-25(7)42/h11-15,17,19,27-30,32H,2,16,18H2,1,3-10H3/b14-13+/t19-,27-,28-,29+,30+,32-,35-,36-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBIDOILZBVMYQI-ALCXGGQDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C=CC(C(CC(C(=C)C(C2C(C(CC2(C1=O)OC(=O)C)(C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C3=CN=CC=C3)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1/C=C/C([C@@H](C[C@H](C(=C)[C@@H]([C@H]2[C@H]([C@](C[C@@]2(C1=O)OC(=O)C)(C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C3=CN=CC=C3)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H45NO13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

699.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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